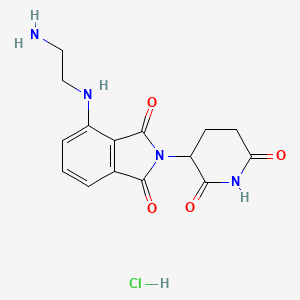
Pomalidomide-C2-NH2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomida-C2-NH2 (clorhidrato) es un ligando de cereblón funcionalizado que se utiliza en el desarrollo de quimeras de direccionamiento de proteólisis basadas en pomalidomida (PROTAC). Este compuesto permite una conjugación rápida con los enlaces carboxilo debido a la presencia de un grupo amino a través de reacciones de acoplamiento de péptidos. También es activo para la unión del enlace a través de la aminación reductora y sirve como un bloque de construcción básico para el desarrollo de una biblioteca de degradadores de proteínas .
Mecanismo De Acción
Pomalidomida-C2-NH2 (clorhidrato) funciona como un ligando de cereblón, que es un componente clave en el mecanismo de acción de los PROTAC. El compuesto se une al cereblón, una ligasa E3 de ubiquitina, y facilita el reclutamiento de proteínas diana para la ubiquitinación y la posterior degradación por el proteasoma. Este proceso reduce efectivamente los niveles de proteínas específicas dentro de la célula, lo que lleva a los efectos terapéuticos deseados .
Análisis Bioquímico
Biochemical Properties
Pomalidomide-C2-NH2 hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase immune surface marker expression in EBV-infected tumor cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with its target, cereblon . It leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pomalidomida-C2-NH2 (clorhidrato) implica la alquilación de la amina aromática, que generalmente sufre una baja nucleofilia y una pobre quimioselectividad. Otro enfoque es la acilación de la amina aromática, que proporciona fácilmente derivados de pomalidomida . Se ha descrito la preparación de pomalidomida-enlaces en alto rendimiento en comparación con los métodos actuales de la literatura, con aminas secundarias que proporcionan consistentemente mayores rendimientos que sus contrapartes primarias .
Métodos de producción industrial
Los métodos de producción industrial para Pomalidomida-C2-NH2 (clorhidrato) no están ampliamente documentados en el dominio público. Los principios generales de la síntesis a gran escala implicarían optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
Pomalidomida-C2-NH2 (clorhidrato) se somete a varios tipos de reacciones, que incluyen:
Reacciones de sustitución: La presencia de un grupo amino permite reacciones de sustitución nucleofílica.
Aminación reductora: Esta reacción se utiliza para la unión de enlaces en el desarrollo de PROTAC.
Reactivos y condiciones comunes
Reacciones de acoplamiento de péptidos: Los enlaces carboxilo se utilizan comúnmente en estas reacciones.
Aminación reductora: Esta reacción normalmente implica agentes reductores como el cianoborohidruro de sodio.
Productos principales
Los productos principales que se forman a partir de estas reacciones son derivados de pomalidomida que se funcionalizan para su uso en PROTAC .
Aplicaciones Científicas De Investigación
Pomalidomida-C2-NH2 (clorhidrato) se utiliza principalmente en el desarrollo de PROTAC basados en pomalidomida. Estos compuestos están diseñados para la degradación de proteínas dirigidas, que tiene aplicaciones significativas en:
Química: Se utiliza como bloque de construcción para la síntesis de varios derivados.
Biología: Se emplea en estudios que involucran la degradación de proteínas y procesos celulares.
Medicina: Se investiga por su potencial para tratar enfermedades al dirigir proteínas específicas para su degradación.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y descubrimiento de fármacos
Comparación Con Compuestos Similares
Compuestos similares
- Pomalidomida-C6-NH2 (clorhidrato)
- Lenalidomida
- Pomalidomida-PEG2-C2-NH2 (clorhidrato)
- Pomalidomida 4′-PEG3-amina (clorhidrato)
- Pomalidomida-PEG3-NH2 (clorhidrato)
Singularidad
Pomalidomida-C2-NH2 (clorhidrato) es único debido a su funcionalización específica que permite una conjugación rápida con los enlaces carboxilo y su actividad en la unión de enlaces a través de la aminación reductora. Esto lo convierte en un bloque de construcción versátil para el desarrollo de una biblioteca de degradadores de proteínas, lo que lo distingue de otros compuestos similares .
Propiedades
IUPAC Name |
4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCOXQYDMWPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)
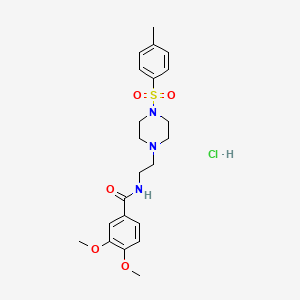
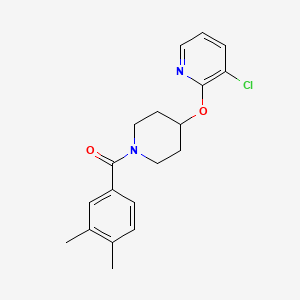
![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)
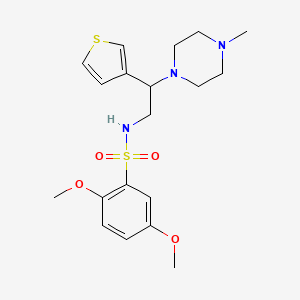

![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)
![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)
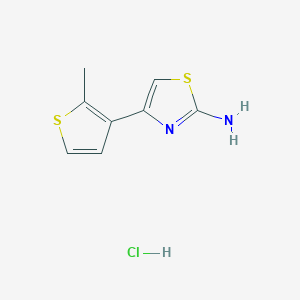
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2717649.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2717651.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)
